

Application Notes and Protocols for AZD6370

Dosing in Mouse Models

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Compound of Interest

Compound Name: AZD6370

Cat. No.: B1666226

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen for the glucokinase activator **AZD6370** in mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

Introduction

AZD6370 is a potent and selective glucokinase activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis. Preclinical studies in mouse models are essential for understanding the in vivo effects of **AZD6370** and for establishing a safe and effective dosing regimen for further translational research.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study utilizing **AZD6370** in a genetically modified mouse model.

Parameter	Details	Reference
Mouse Model	Male glucokinase wild-type/deleted (gkwt/del) mice	[1]
Dosing Regimen	400 mg/kg/day	[1]
Route of Administration	Oral (p.o.)	[1]
Dosing Duration	7 days	[1]
Key Pharmacodynamic Effect	Significantly lowered fasting blood glucose from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM	[1]
Additional Outcome	Achieved a sustained and significantly lower free-feeding blood glucose profile	[1]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for evaluating the in vivo efficacy of **AZD6370** in a mouse model.

Protocol 1: Oral Administration and Blood Glucose Monitoring in gkwt/del Mice

1. Animal Model:

- Male glucokinase wild-type/deleted (gkwt/del) mice are used. This model exhibits a hyperglycemic phenotype, making it suitable for evaluating the glucose-lowering effects of glucokinase activators.

2. Drug Formulation and Administration:

- AZD6370** is formulated for oral administration. The specific vehicle used for dissolution or suspension should be reported.
- The drug is administered daily via oral gavage at a dose of 400 mg/kg body weight.

- The volume of administration should be consistent across all animals, typically 5-10 mL/kg.

3. Experimental Procedure:

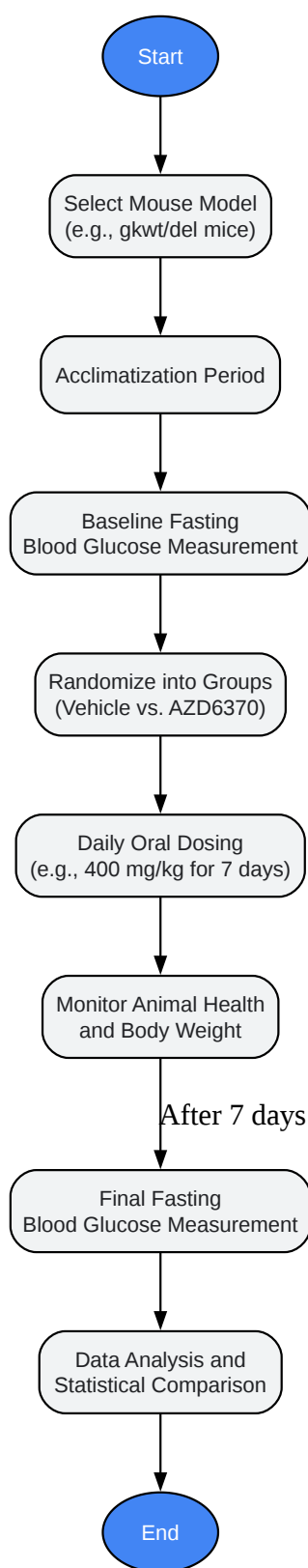
- A baseline fasting blood glucose measurement is taken from all mice before the initiation of treatment.
- Mice are dosed orally with **AZD6370** (400 mg/kg) or vehicle control once daily for 7 consecutive days.
- On day 7, fasting blood glucose levels are measured again.
- To assess the effect on postprandial glucose, blood glucose can be monitored at various time points after a glucose challenge or after providing free access to food.
- Blood samples are typically collected from the tail vein.

4. Data Analysis:

- The change in fasting blood glucose from baseline to day 7 is calculated for both the **AZD6370**-treated and vehicle-treated groups.
- Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference between the two groups.
- The free-feeding blood glucose profiles are plotted over time to visualize the sustained effect of the compound.

Visualizations

Signaling Pathway of Glucokinase Activation



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References

- 1. researchgate.net [researchgate.net]
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